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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of the
indolizidine alkaloid (-)-Tashiromine. The presented methodology is based on the concise and
stereoselective 6-step synthesis developed by Marsden and McElhinney, which leverages an
olefin cross-metathesis and an acid-induced intramolecular cyclization as key transformations.

Synthesis Overview

The synthetic route commences with the alkylation of succinimide, followed by a crucial olefin
cross-metathesis reaction to introduce a functionalized allylsilane. Subsequent partial reduction
of the imide and an acid-catalyzed cyclization stereoselectively constructs the core indolizidine
skeleton. The final steps involve oxidative cleavage of a vinyl group and global reduction to
yield the target molecule, (£)-tashiromine. The overall yield for this 6-step synthesis is reported
to be 19%.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of (z)-
tashiromine.
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Experimental Protocols

Step 1: Synthesis of N-pentenylsuccinimide

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in
anhydrous DMF at 0 °C, add succinimide (1.0 eq) portionwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.
Add 5-bromo-1-pentene (1.0 eq) dropwise to the reaction mixture.

Stir the mixture at room temperature for 16 hours.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSOa4, filter, and
concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford N-
pentenylsuccinimide.

Step 2: Synthesis of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide

Dissolve N-pentenylsuccinimide (1.0 eq) and allyltrimethylsilane (4.0 eq) in anhydrous
dichloromethane.

Add Grubbs' second-generation catalyst (5 mol%) to the solution.
Reflux the reaction mixture for 12 hours under an inert atmosphere.

Cool the mixture to room temperature and concentrate in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the product as a
mixture of E and Z isomers.

Step 3: Synthesis of 5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one

To a solution of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide (1.0 eq) in ethanol at O
°C, add sodium borohydride (1.0 eq) portionwise.

Stir the reaction mixture at 0 °C for 2 hours.

Quench the reaction with acetone and stir for an additional 30 minutes.
Remove the solvent under reduced pressure.

Partition the residue between water and dichloromethane.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate in vacuo to
give the desired hydroxylactam.

Step 4: Synthesis of (5S,8aR)-5-vinylindolizidin-8-one

Dissolve the hydroxylactam from the previous step (1.0 eq) in dichloromethane.

Add trifluoroacetic acid (TFA) (1.0 eq) dropwise to the solution at room temperature.

Stir the reaction mixture for 4 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter, and
concentrate.

Purify the crude product by flash column chromatography on silica gel to afford the bicyclic
amide as a mixture of diastereomers.
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Step 5: Synthesis of (S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehyde

Cool a solution of (5S,8aR)-5-vinylindolizidin-8-one (1.0 eq) in a mixture of dichloromethane
and methanol to -78 °C.

Bubble ozone through the solution until a persistent blue color is observed.
Purge the solution with nitrogen gas to remove excess ozone.

Add sodium borohydride (2.0 eq) portionwise at -78 °C.

Allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction with water and extract with dichloromethane.

Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate to yield the
crude aldehyde, which is used in the next step without further purification.

Step 6: Synthesis of (x)-Tashiromine

Add a solution of the crude aldehyde from the previous step in anhydrous diethyl ether to a
stirred suspension of lithium aluminium hydride (2.0 eq) in diethyl ether at 0 °C.

Reflux the reaction mixture for 4 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and
water.

Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl
ether.

Dry the filtrate over anhydrous K2COs, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to afford (x)-tashiromine.

Synthesis Workflow
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Caption: Total synthesis workflow for (-)-Tashiromine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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